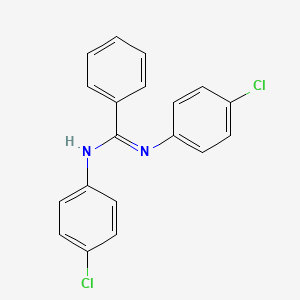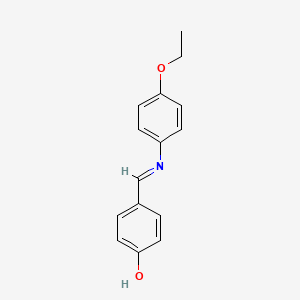
n,n'-Bis(4-chlorophenyl)benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(4-chlorophenyl)benzenecarboximidamide: is an organic compound with the molecular formula C13H11ClN2 . It is characterized by the presence of two 4-chlorophenyl groups attached to a benzenecarboximidamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(4-chlorophenyl)benzenecarboximidamide typically involves the reaction of 4-chloroaniline with benzenecarboximidoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: N,N’-Bis(4-chlorophenyl)benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines .
Scientific Research Applications
Chemistry: In chemistry, N,N’-Bis(4-chlorophenyl)benzenecarboximidamide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents .
Medicine: In medicine, derivatives of N,N’-Bis(4-chlorophenyl)benzenecarboximidamide are explored for their potential use in treating various diseases. Research is ongoing to understand its mechanism of action and therapeutic potential .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the manufacture of polymers, dyes, and other advanced materials .
Mechanism of Action
The mechanism of action of N,N’-Bis(4-chlorophenyl)benzenecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
- N’- (4-Chlorophenyl)benzenecarboximidamide
- N’- (4-Methylphenyl)-N- [(3Z)-4-Methyl-5-Thioxo-1,2,4-Dithiazolidin-3-Ylidene]benzenecarboximidamide
- 4-Chlorophenyl N- (2,3-Dichlorophenyl)carbamate
- 4-Chlorophenyl N- (2,6-Dichlorophenyl)carbamate
Uniqueness: N,N’-Bis(4-chlorophenyl)benzenecarboximidamide is unique due to its specific structural features and the presence of two 4-chlorophenyl groups. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
71709-30-3 |
|---|---|
Molecular Formula |
C19H14Cl2N2 |
Molecular Weight |
341.2 g/mol |
IUPAC Name |
N,N'-bis(4-chlorophenyl)benzenecarboximidamide |
InChI |
InChI=1S/C19H14Cl2N2/c20-15-6-10-17(11-7-15)22-19(14-4-2-1-3-5-14)23-18-12-8-16(21)9-13-18/h1-13H,(H,22,23) |
InChI Key |
OMRLGOAOZFVZLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[7-(2-Furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}phenyl methyl ether](/img/structure/B10873417.png)
![4-(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)phenyl methyl ether](/img/structure/B10873430.png)

![4-{[3-(Diethylamino)propyl]amino}-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B10873443.png)
![4-cyclohexyl-11-(4-iodophenyl)-3,5,7-trimethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene](/img/structure/B10873445.png)
![(4Z)-2-(4-nitrophenyl)-5-phenyl-4-{[(2,2,6,6-tetramethylpiperidin-4-yl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10873452.png)
![4-Nitro-N-{(1E,3E)-3-[(4-nitrophenyl)imino]-2,3-dihydro-1H-isoindol-1-ylidene}aniline](/img/structure/B10873457.png)
![5-Acetyl-6-(4-fluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B10873460.png)
![N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B10873462.png)
![2-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B10873467.png)

![methyl {(4Z)-5-oxo-1-phenyl-4-[1-(phenylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B10873473.png)
![3-[7-(furan-2-ylmethyl)-4-imino-5,6-diphenyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl]propan-1-ol](/img/structure/B10873478.png)
![N-{(Z)-(2,3-dihydro-1H-inden-2-ylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-4-fluorobenzamide](/img/structure/B10873480.png)
